molecular formula C14H17ClFN3 B12865800 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride

6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride

Cat. No.: B12865800
M. Wt: 281.75 g/mol
InChI Key: YJACDKLZRKMNFJ-UHFFFAOYSA-N
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Description

6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride is a chemical compound with the molecular formula C14H16FN3·HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride typically involves the reaction of 6-fluoroquinoline with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions may vary, but common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial DNA.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function. The fluorine atom enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The piperazine moiety can interact with various receptors or enzymes, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroquinoline: A simpler derivative without the piperazine moiety.

    2-(Piperazin-1-ylmethyl)quinoline: Lacks the fluorine atom.

    6-Chloro-2-(piperazin-1-ylmethyl)quinoline: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride is unique due to the presence of both the fluorine atom and the piperazine moiety The fluorine atom enhances its lipophilicity and membrane permeability, while the piperazine moiety provides additional sites for interaction with biological targets

Properties

Molecular Formula

C14H17ClFN3

Molecular Weight

281.75 g/mol

IUPAC Name

6-fluoro-2-(piperazin-1-ylmethyl)quinoline;hydrochloride

InChI

InChI=1S/C14H16FN3.ClH/c15-12-2-4-14-11(9-12)1-3-13(17-14)10-18-7-5-16-6-8-18;/h1-4,9,16H,5-8,10H2;1H

InChI Key

YJACDKLZRKMNFJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=NC3=C(C=C2)C=C(C=C3)F.Cl

Origin of Product

United States

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